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Diglycolic acid-d4

Cat. No.: B15088418
M. Wt: 138.11 g/mol
InChI Key: QEVGZEDELICMKH-LNLMKGTHSA-N
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Description

Contextualization of Diglycolic Acid and its Deuterated Analogues

Diglycolic acid, systematically known as 2,2'-Oxydiacetic acid, is an aliphatic dicarboxylic acid with the chemical formula O(CH₂COOH)₂. sigmaaldrich.comnih.gov It presents as a white crystalline solid and is readily soluble in water. wikipedia.orgguidechem.com This compound serves as a versatile building block in various chemical syntheses, including the production of polyesters, alkyd resins, and as a chemical intermediate for pharmaceuticals. ontosight.ai It is also utilized in applications such as the removal of limescale deposits in industrial systems. wikipedia.orgthermofisher.com

Diglycolic acid is also recognized as a toxic metabolite of diethylene glycol (DEG), implicated in DEG-induced kidney damage. sigmaaldrich.comchemicalbook.com Its mechanism of toxicity involves the chelation of calcium and the inhibition of key enzymes in mitochondrial respiration. nih.gov

The deuterated analogue, Diglycolic-2,2,2',2'-d4 acid, with the formula O(CD₂COOH)₂, is a specialized form of this compound where four hydrogen atoms on the carbons adjacent to the ether linkage are replaced with deuterium (B1214612), a stable isotope of hydrogen. sigmaaldrich.comclearsynth.com This isotopic substitution creates a molecule with a higher mass (a mass shift of M+4) but with nearly identical chemical properties to its non-deuterated counterpart. sigmaaldrich.com This makes it an invaluable tool in analytical and metabolic studies where distinguishing between the compound of interest and an internal standard is crucial.

Significance of Isotopic Labeling in Advanced Chemical and Biochemical Investigations

Isotopic labeling is a powerful technique used to trace the path of a substance through a chemical reaction or a biological system. wikipedia.orgbionity.com By replacing specific atoms in a molecule with their heavier, stable isotopes (like deuterium (²H), ¹³C, or ¹⁵N), researchers can create a "labeled" version of the compound. wikipedia.orgcernobioscience.com This labeled molecule behaves almost identically to the natural compound in chemical reactions and biological processes. bionity.com

The key advantage of isotopic labeling lies in the ability to detect and differentiate the labeled molecules from their unlabeled counterparts using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgbionity.com Mass spectrometry separates molecules based on their mass-to-charge ratio, easily distinguishing the heavier, isotope-labeled compound. cernobioscience.com NMR spectroscopy can detect differences in the nuclear properties of the isotopes, providing information about the structure and environment of the labeled atoms. bionity.com

This technique is indispensable in a wide range of scientific investigations:

Metabolic Research: Labeled compounds are used to trace metabolic pathways, helping to understand how substances are absorbed, distributed, metabolized, and excreted (ADME studies). cernobioscience.comstudysmarter.co.uk

Reaction Mechanism Studies: Chemists use isotopic labeling to determine which atoms are involved in specific steps of a chemical reaction, elucidating complex reaction mechanisms. bionity.com

Quantitative Analysis: In quantitative mass spectrometry, a known amount of a deuterated compound is often added to a sample as an internal standard. Because it behaves like the analyte of interest but has a different mass, it allows for highly accurate quantification of the target substance, correcting for any loss during sample preparation and analysis. cernobioscience.com

Scope and Research Objectives for Diglycolic-2,2,2',2'-d4 Acid Studies

The primary application for Diglycolic-2,2,2',2'-d4 acid is as a stable isotope-labeled internal standard for the quantification of diglycolic acid in various matrices. Given that diglycolic acid is a known toxic metabolite of diethylene glycol, accurate measurement of its concentration in biological samples is critical for toxicological and clinical research.

Key Research Objectives:

Development of Analytical Methods: To develop and validate robust analytical methods, typically using liquid chromatography-mass spectrometry (LC-MS), for the precise detection and quantification of diglycolic acid in biological fluids (e.g., plasma, urine) and environmental samples.

Toxicokinetic and Metabolic Studies: To investigate the absorption, distribution, metabolism, and excretion (ADME) of diethylene glycol by using Diglycolic-2,2,2',2'-d4 acid to accurately measure the formation and elimination of its toxic metabolite, diglycolic acid. cernobioscience.com

Biomarker Assessment: To use the deuterated standard in studies aimed at validating diglycolic acid as a biomarker for diethylene glycol exposure and associated toxicity. isotope.com

Environmental Monitoring: To aid in the quantification of diglycolic acid as a potential environmental contaminant. sigmaaldrich.com

The high isotopic purity (typically ≥98 atom % D) and chemical purity of commercially available Diglycolic-2,2,2',2'-d4 acid ensure its reliability for these sensitive analytical applications. sigmaaldrich.com

Data Tables

Table 1: Physicochemical Properties of Diglycolic Acid and its Deuterated Analogue

PropertyDiglycolic AcidDiglycolic-2,2,2',2'-d4 Acid
Synonyms 2,2'-Oxydiacetic acid, Oxodiacetic acid2,2'-Oxydiacetic-2,2,2',2'-d4 acid
CAS Number 110-99-6 sigmaaldrich.com1032504-39-4 clearsynth.com
Molecular Formula C₄H₆O₅ chemicalbook.comC₄H₂D₄O₅ clearsynth.com
Molecular Weight 134.09 g/mol sigmaaldrich.com138.11 g/mol clearsynth.com
Appearance White to light beige crystalline powder guidechem.comchemicalbook.comFlakes sigmaaldrich.com
Melting Point 140-144 °C sigmaaldrich.com140-144 °C sigmaaldrich.com
Water Solubility Soluble wikipedia.orgguidechem.comNot explicitly stated, but expected to be soluble
InChI Key QEVGZEDELICMKH-UHFFFAOYSA-N sigmaaldrich.comQEVGZEDELICMKH-LNLMKGTHSA-N sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6O5 B15088418 Diglycolic acid-d4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H6O5

Molecular Weight

138.11 g/mol

IUPAC Name

2-[carboxy(dideuterio)methoxy]-2,2-dideuterioacetic acid

InChI

InChI=1S/C4H6O5/c5-3(6)1-9-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)/i1D2,2D2

InChI Key

QEVGZEDELICMKH-LNLMKGTHSA-N

Isomeric SMILES

[2H]C([2H])(C(=O)O)OC([2H])([2H])C(=O)O

Canonical SMILES

C(C(=O)O)OCC(=O)O

Origin of Product

United States

Synthesis and Isotopic Incorporation Methodologies for Diglycolic 2,2,2 ,2 D4 Acid

Strategies for Deuterium (B1214612) Incorporation into the Diglycolic Acid Backbone

The introduction of deuterium into the diglycolic acid molecule is a critical step that can be achieved through two primary strategies: hydrogen-deuterium exchange reactions and de novo synthesis using deuterated starting materials.

Deuteration via Hydrogen-Deuterium Exchange Reactions

Hydrogen-deuterium exchange (H-D exchange) is a chemical reaction where a hydrogen atom covalently bonded in a molecule is substituted by a deuterium atom. wikipedia.org This process is particularly effective for exchangeable protons, such as those found in hydroxyl or amine groups, which can readily exchange with a deuterium source like deuterium oxide (D₂O) without the need for a catalyst. wikipedia.org For less reactive C-H bonds, the exchange can be facilitated by catalysts such as acids, bases, or metals, often under elevated temperature and pressure. wikipedia.orgnih.gov

In the context of producing Diglycolic-2,2,2',2'-d4 acid, the α-hydrogens adjacent to the carboxylic acid groups are acidic enough to be exchanged with deuterium. libretexts.org This exchange is typically accelerated by the presence of an acid or base catalyst and requires an excess of D₂O to drive the equilibrium towards the deuterated product. libretexts.org The reaction can be monitored using techniques like NMR spectroscopy, where the chemical shifts of deuterons are very similar to their proton counterparts, or through mass spectrometry. wikipedia.org

De Novo Synthesis Utilizing Deuterated Precursors

De novo synthesis, meaning "from the beginning," involves constructing the complex Diglycolic-2,2,2',2'-d4 acid molecule from simpler, already deuterated precursor molecules. wikipedia.org This approach offers precise control over the location of the deuterium labels. For instance, deuterated chloroacetic acid could be used as a starting material. The synthesis of unlabeled diglycolic acid has been reported by reacting chloroacetic acid with sodium hydroxide (B78521) or barium hydroxide. wikipedia.org A similar pathway using deuterated chloroacetic acid would yield the desired Diglycolic-2,2,2',2'-d4 acid.

Another potential de novo pathway involves the oxidation of deuterated diethylene glycol. The oxidation of diethylene glycol to diglycolic acid can be achieved using various oxidizing agents, including nitric acid or through catalytic oxidation with air or oxygen. wikipedia.orggoogle.com By starting with deuterated diethylene glycol, the resulting diglycolic acid would incorporate deuterium at the corresponding positions. This method is particularly attractive as it can potentially lead to high yields of the final product. wikipedia.org

Advanced Synthetic Routes for Diglycolic-2,2,2',2'-d4 Acid

To achieve high isotopic purity and efficient synthesis, more advanced methodologies are continuously being explored. These include the optimization of reaction conditions and the development of novel catalytic systems.

Controlled Reaction Conditions for Isotopic Purity Optimization

Achieving high isotopic enrichment is paramount for the applications of Diglycolic-2,2,2',2'-d4 acid. In H-D exchange reactions, factors such as temperature, pH, and the molar ratio of the deuterium source to the substrate significantly influence the degree of deuteration. youtube.com For instance, in protein studies, quenching the exchange reaction at low temperatures and acidic pH is critical to prevent back-exchange of deuterium with hydrogen. youtube.com Similar principles can be applied to the synthesis of smaller molecules like diglycolic acid to preserve the incorporated deuterium.

The choice of solvent is also crucial. While D₂O is a common deuterium source, the reaction can also be performed in aprotic deuterated solvents to minimize unwanted side reactions. rsc.org Careful control of these parameters ensures that the final product has the desired level of isotopic purity.

Novel Catalytic Approaches for Selective Deuteration

Recent advancements have focused on the use of transition metal catalysts to facilitate selective and efficient H-D exchange. nih.gov Palladium on carbon (Pd/C) has been shown to be an effective catalyst for H-D exchange reactions using D₂O as the deuterium source. nih.gov This method can achieve high deuterium incorporation under relatively mild conditions. nih.gov Ruthenium catalysts have also been employed for the selective H-D exchange in amines and amino acids in D₂O at elevated temperatures. nih.gov

These catalytic systems offer the potential for regioselective deuteration, allowing for the specific placement of deuterium atoms within a molecule. nih.gov For the synthesis of Diglycolic-2,2,2',2'-d4 acid, a suitable catalyst could selectively target the α-hydrogens, leading to a highly pure product. The development of such catalysts is an active area of research, aiming for more sustainable and efficient deuteration methods. nih.gov

Spectroscopic and Structural Characterization of Diglycolic 2,2,2 ,2 D4 Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy of Diglycolic-2,2,2',2'-d4 Acid

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. In the case of isotopically labeled compounds, specific NMR techniques are essential for confirming the location and extent of deuteration.

Deuterium (B1214612) (²H) NMR spectroscopy is the most direct method for observing deuterium nuclei within a molecule. wikipedia.org Unlike proton (¹H) NMR, ²H NMR specifically detects the signals from deuterium atoms, making it an invaluable tool for verifying the success of a deuteration reaction. magritek.com For Diglycolic-2,2,2',2'-d4 acid, a ²H NMR spectrum would exhibit a prominent peak corresponding to the deuterium atoms on the methylene (B1212753) (-CD₂-) groups.

The primary applications of ²H NMR in this context are:

Site Specificity Confirmation : The presence of a signal in the ²H spectrum confirms that deuterium has been incorporated into the molecule. The chemical shift of this signal, which is similar to the corresponding proton shift, verifies that the deuteration has occurred at the intended 2 and 2' positions. The InChI key for this compound, QEVGZEDELICMKH-LNLMKGTHSA-N, specifically indicates the deuterium placement at these sites. sigmaaldrich.com

Isotopic Purity Assessment : The intensity of the ²H NMR signal can be used quantitatively to determine the isotopic enrichment of the sample. sigmaaldrich.com For instance, commercial sources often specify an isotopic purity of 98 atom % D, a value that can be verified with ²H NMR. sigmaaldrich.com This high level of enrichment is crucial for studies where the presence of residual protons could interfere with the analysis. sigmaaldrich.com

¹H and ¹³C NMR spectra provide complementary evidence for the successful deuteration of diglycolic acid by observing the effects of the deuterium substitution on the proton and carbon signals.

Proton NMR (¹H NMR) : The most telling feature in the ¹H NMR spectrum of Diglycolic-2,2,2',2'-d4 acid is the attenuation or complete disappearance of the signal corresponding to the methylene (CH₂) protons. In the unlabeled diglycolic acid, these protons typically produce a singlet. chemicalbook.com The absence of this peak in the deuterated analogue's spectrum confirms the replacement of hydrogen with deuterium at these positions. Any small residual signal would indicate incomplete deuteration.

Carbon-13 NMR (¹³C NMR) : The ¹³C NMR spectrum is also significantly affected by deuteration. The carbon signals for the deuterated methylene groups (-CD₂-) exhibit two main changes compared to the non-deuterated compound: chemicalbook.com

Splitting : Due to coupling with deuterium, which has a spin I=1, the carbon signal is split into a multiplet. A carbon coupled to a single deuterium (CD) appears as a 1:1:1 triplet, and a carbon coupled to two deuteriums (CD₂) would show a more complex pattern (a quintet, based on the 2nI+1 rule).

Signal Intensity : The intensity of the deuterated carbon peak is typically lower. This is due to a combination of the splitting of the signal into multiple lines and the loss of the Nuclear Overhauser Effect (NOE), an enhancement of the carbon signal that occurs due to spatial proximity to protons.

Table 1: Comparison of Expected NMR Data for Diglycolic Acid and its Deuterated Analog

Nucleus Diglycolic Acid (Unlabeled) Diglycolic-2,2,2',2'-d4 Acid Interpretation of Change
¹H Singlet for CH₂ protonsSignal is absent or highly diminishedConfirms replacement of H with D at the methylene positions.
¹³C Signal for CH₂ carbonSignal for CD₂ carbon is split into a multiplet and has reduced intensitySplitting is due to C-D coupling. Reduced intensity is due to loss of NOE.
²H No signalStrong signal for -CD₂- deuteronsDirect evidence of deuterium incorporation at the specified positions.

Mass Spectrometry (MS) for Isotopic Verification and Quantification

Mass spectrometry measures the mass-to-charge ratio of ions and is a definitive technique for confirming the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or more decimal places. nih.gov This precision allows for the unambiguous determination of a molecule's elemental composition. For Diglycolic-2,2,2',2'-d4 acid, HRMS is used to confirm the molecular formula C₄H₂D₄O₅. The measured exact mass will align with the theoretical mass calculated for this formula, distinguishing it from the unlabeled C₄H₆O₅ (exact mass: 134.021523 Da) and other potential impurities. nih.gov

A key confirmation of the incorporation of four deuterium atoms is the "M+4" mass shift observed in the mass spectrum. sigmaaldrich.com Each deuterium atom adds approximately one mass unit compared to a proton. Therefore, the replacement of four protons with four deuterons results in a molecular ion (M⁺) or pseudomolecular ion (e.g., [M-H]⁻) that is four mass units heavier than that of the unlabeled compound.

Table 2: Molecular Weight and Mass Shift Comparison

Compound Molecular Formula Molecular Weight ( g/mol ) Expected Molecular Ion Peak Shift
Diglycolic AcidC₄H₆O₅134.09 nih.govM
Diglycolic-2,2,2',2'-d4 AcidC₄H₂D₄O₅138.11 sigmaaldrich.comclearsynth.comM+4 sigmaaldrich.com

This M+4 shift is a clear and easily identifiable indicator in the mass spectrum that provides conclusive evidence of the successful synthesis of the desired tetra-deuterated product.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecular bonds. The frequency of these vibrations is highly dependent on the masses of the atoms involved in the bond. The substitution of hydrogen (mass ≈ 1 amu) with deuterium (mass ≈ 2 amu) leads to a predictable shift in vibrational frequencies.

For Diglycolic-2,2,2',2'-d4 acid, the most significant changes are observed in the C-D bond vibrations compared to the C-H bond vibrations of the parent molecule.

C-H vs. C-D Stretching : The C-H stretching vibrations in unlabeled diglycolic acid typically appear in the 2800–3000 cm⁻¹ region of the IR and Raman spectra. nist.gov In the deuterated analog, these C-H stretching bands are absent and are replaced by C-D stretching bands at significantly lower frequencies, generally in the 2100–2300 cm⁻¹ range. This shift is a direct consequence of the increased mass of the deuterium atom.

Bending Vibrations : Similarly, the C-H bending (scissoring and rocking) vibrations, which appear at lower frequencies than stretching vibrations, also shift to even lower wavenumbers upon deuteration to become C-D bending vibrations.

The analysis of IR and Raman spectra thus provides a third, independent line of spectroscopic evidence for the successful and site-specific deuteration of the molecule.

Analysis of C-D Stretching Frequencies and Characteristic Band Shifts

The substitution of hydrogen with deuterium at the α-carbons in diglycolic acid introduces significant and informative changes in its vibrational spectrum, particularly in the C-D stretching region. While direct experimental spectra for Diglycolic-2,2,2',2'-d4 acid are not widely published, the principles of vibrational spectroscopy allow for a detailed theoretical analysis and comparison with related compounds.

The C-H stretching vibrations in carboxylic acids typically appear in the range of 2800-3000 cm⁻¹. Due to the increased mass of deuterium compared to hydrogen, the C-D stretching vibrations are expected to shift to lower frequencies, generally appearing in the 2100-2250 cm⁻¹ region. This shift can be approximated by the Redlich-Teller product rule, which relates the vibrational frequencies of two isotopic molecules.

In a study of the vibrational spectra of diglycolic acid and its potassium salts, the assignment of vibrational modes was aided by analyzing isotopic wavenumber shifts, suggesting the study of deuterated species. consensus.app While the specific data for the d4 isotopologue is not detailed in the abstract, the methodology implies that the C-D stretching frequencies would be a key point of analysis. The precise position of the C-D stretching bands would be sensitive to the local electronic environment and any intramolecular interactions.

Furthermore, the presence of the ether oxygen and the carboxylic acid groups in Diglycolic-2,2,2',2'-d4 acid can lead to coupling between the C-D stretching modes and other vibrations, potentially resulting in multiple, distinct C-D stretching bands or broadening of the observed peaks. The analysis of these characteristic band shifts provides critical information about the electronic effects of the adjacent carbonyl and ether functionalities on the C-D bonds.

Table 1: Expected Vibrational Frequencies for Diglycolic-2,2,2',2'-d4 Acid

Functional Group Vibration Expected Wavenumber (cm⁻¹)
C-D Stretching 2100 - 2250
C=O Stretching 1700 - 1750
C-O (Ether) Stretching 1080 - 1150

This table is generated based on typical vibrational frequencies for the given functional groups and the expected shift upon deuteration.

Conformational Analysis through Vibrational Fingerprints

The vibrational spectrum of a molecule, particularly in the "fingerprint" region (below 1500 cm⁻¹), is highly sensitive to its three-dimensional conformation. For Diglycolic-2,2,2',2'-d4 acid, vibrational spectroscopy serves as a powerful method to probe its conformational landscape in different states (e.g., solid, in solution).

A vibrational study on diglycolic acid and its salts revealed that while the acid and its salts belong to the C_s symmetry group, their conformations are notably different. consensus.app This highlights the conformational flexibility of the diglycolic acid backbone, which is influenced by factors such as hydrogen bonding and the ionization state of the carboxylic acid groups.

In Diglycolic-2,2,2',2'-d4 acid, the deuteration at the α-carbons provides unique vibrational markers. The C-D bending modes, which are expected to appear at lower frequencies than the corresponding C-H bending modes, contribute to a distinct vibrational fingerprint. By comparing the experimental infrared and Raman spectra with theoretical calculations for different possible conformers, the most stable conformation in a given environment can be determined.

The conformational flexibility of the C-C-O-C-C backbone is a key feature. Rotations around the C-O and C-C bonds can give rise to different conformers, each with a unique set of vibrational frequencies. The analysis of the vibrational fingerprint, therefore, allows for a detailed understanding of the preferred molecular geometry and the energetic barriers between different conformations.

X-ray Crystallography for Solid-State Structural Elucidation

The conformation of the diglycolic acid molecule in the crystal is constrained by these intermolecular interactions. The ether oxygen and the two carboxylic acid groups adopt a specific orientation to maximize the stability of the crystal lattice. It is highly probable that Diglycolic-2,2,2',2'-d4 acid would adopt a very similar, if not identical, crystal structure, with the deuterium atoms occupying the positions of the α-hydrogens.

Table 2: Crystallographic Data for Diglycolic Acid

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 9.14
b (Å) 5.09
c (Å) 12.08

Data obtained from the Crystallography Open Database entry for diglycolic acid, which serves as a proxy for the deuterated compound. nih.gov

The precise determination of the C-D bond lengths and the bond angles involving the deuterium atoms would require a dedicated X-ray or neutron diffraction study of a single crystal of Diglycolic-2,2,2',2'-d4 acid. Such a study would provide definitive experimental evidence for the solid-state structure and allow for a detailed comparison with the non-deuterated analogue.

Research Applications of Diglycolic 2,2,2 ,2 D4 Acid

Application in Quantitative Analytical Methodologies

The primary application of Diglycolic-2,2,2',2'-d4 acid is in quantitative analytical methods, where precision and accuracy are paramount. It is particularly crucial for the analysis of its parent compound, diglycolic acid, which is a key metabolite of the industrial solvent and poison, diethylene glycol. nih.gov

In quantitative mass spectrometry (MS), an internal standard is a compound added in a known amount to a sample before processing. Its purpose is to correct for the loss of analyte during sample preparation and for variations in instrument response. scispace.com Stable isotope-labeled (SIL) compounds like Diglycolic-2,2,2',2'-d4 acid are considered the gold standard for internal standards in techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govchromatographyonline.com

The rationale for using a SIL internal standard is that it behaves almost identically to the analyte of interest (the unlabeled diglycolic acid) during extraction, derivatization, and chromatography. lgcstandards.com However, because of its higher mass, it can be distinguished from the analyte by the mass spectrometer. sigmaaldrich.com By comparing the ratio of the analyte's MS signal to the internal standard's MS signal, analysts can calculate the analyte's concentration with high precision, as this ratio remains stable even if sample is lost or the instrument's sensitivity fluctuates. scispace.comnih.gov

Table 1: Advantages of Using Diglycolic-2,2,2',2'-d4 Acid as an Internal Standard

FeatureAdvantage
Near-Identical Chemical Properties Experiences similar extraction recovery and derivatization efficiency as the unlabeled analyte.
Similar Chromatographic Behavior Co-elutes with the analyte, providing the best correction for matrix effects at the point of analysis. scispace.com
Distinct Mass-to-Charge (m/z) Ratio Allows for separate and unambiguous detection by the mass spectrometer.
Correction for Variability Compensates for inconsistencies in sample preparation, injection volume, and instrument response. lgcstandards.comscispace.com

Biological samples such as urine and blood are considered complex matrices because they contain numerous substances that can interfere with the analysis. nih.gov A major challenge in LC-MS is the "matrix effect," where other components in the sample can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. scispace.comnih.gov

Using Diglycolic-2,2,2',2'-d4 acid as an internal standard is the most effective way to counteract these matrix effects. lgcstandards.comnih.gov Since the internal standard and the analyte have the same chemical structure and retention time, they are affected by the interfering components in the matrix in the same way. This means that even if the absolute signal for both compounds is suppressed or enhanced, their ratio remains constant, ensuring the accuracy and reliability of the final quantitative result. scispace.comnih.gov This is particularly important in clinical and forensic toxicology, where accurate measurement of diglycolic acid can be crucial for diagnosing diethylene glycol poisoning. nih.gov

Mechanistic Investigations and Kinetic Isotope Effects (KIE)

The replacement of hydrogen with deuterium (B1214612) can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org This effect is a powerful tool for elucidating reaction mechanisms, including those in biological systems. nih.gov

The KIE is the ratio of the reaction rate of a compound with the lighter isotope (kH) to the rate of the same reaction with the heavier isotope (kD). A C-D bond is stronger and has a lower zero-point vibrational energy than a C-H bond. princeton.edu Consequently, more energy is required to break a C-D bond, and reactions where this bond is cleaved in the rate-determining step will be significantly slower. libretexts.org

For Diglycolic-2,2,2',2'-d4 acid, the deuterium atoms are at the α-carbon positions. If a reaction involves the cleavage of one of these C-H (or C-D) bonds in its slowest step, a "primary" KIE will be observed, with a kH/kD ratio typically ranging from 2 to 8. libretexts.org Observing such an effect provides strong evidence that this specific bond-breaking event is central to the reaction's progress. Conversely, the absence of a significant KIE suggests that C-H bond cleavage is not part of the rate-limiting step. princeton.edu

Table 2: Interpretation of Deuterium Kinetic Isotope Effects (kH/kD)

kH/kD ValueInterpretation
> 2 Normal Primary KIE: C-H bond is broken in the rate-determining step. libretexts.org
~ 1 No Significant KIE: C-H bond is not broken in the rate-determining step. princeton.edu
< 1 Inverse KIE: Often occurs when a C-H bond becomes stiffer (stronger) in the transition state, for example, in a change from sp2 to sp3 hybridization. wikipedia.org

The KIE is particularly useful in studying enzyme-catalyzed reactions and metabolic pathways. nih.gov The biotransformation of many compounds involves oxidation reactions catalyzed by enzymes like cytochrome P450, which often include C-H bond cleavage as a key step. nih.govnih.gov

By using Diglycolic-2,2,2',2'-d4 acid as a substrate, researchers can investigate the mechanism of enzymes responsible for its metabolism. If the metabolism of the deuterated compound is significantly slower than that of the natural diglycolic acid, it indicates that the enzymatic reaction involves breaking the C-H bond at the α-position in its rate-limiting step. nih.gov This information is vital for understanding how specific enzymes recognize and process their substrates, which is fundamental to fields like drug metabolism and toxicology. nih.gov

Tracer Studies in Biochemical and Environmental Systems

Stable isotope labeling is a fundamental technique for tracer studies, which aim to follow the path of a molecule through a complex system. Because Diglycolic-2,2,2',2'-d4 acid is chemically identical to its natural form, it will follow the same metabolic and environmental pathways. lgcstandards.comisotope.com However, its distinct mass allows it to be tracked and quantified by mass spectrometry.

In a biochemical context, Diglycolic-2,2,2',2'-d4 acid could be administered to an organism to study the absorption, distribution, metabolism, and excretion (ADME) of diglycolic acid. This is relevant for understanding the toxicokinetics of diethylene glycol poisoning. nih.gov In environmental science, it could be used to trace the fate and degradation of diglycolic acid in soil or water systems, helping to assess its environmental impact and persistence.

Tracing Metabolic Fate and Biotransformation Pathways of Diglycolic Acid

The use of stable isotope-labeled compounds, such as those containing deuterium, is a powerful technique in metabolic research. nih.gov By replacing hydrogen atoms with deuterium, the mass of the molecule is increased, allowing it to be distinguished from its non-labeled counterparts using analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.gov This approach is instrumental in elucidating the absorption, distribution, metabolism, and excretion (ADME) of substances. nih.gov

In the context of diglycolic acid, the deuterated analog, Diglycolic-2,2,2',2'-d4 acid, can be introduced into a biological system to trace its metabolic journey. medchemexpress.com As the compound is processed by the body, researchers can identify the resulting metabolites by tracking the deuterium label. This is crucial for understanding how diglycolic acid is transformed, what breakdown products are formed, and the biochemical pathways involved. nih.gov For instance, studies on similar compounds, like deuterated glucose or acetate, have successfully imaged metabolic dynamics and substrate fluxes through key pathways such as the tricarboxylic acid (TCA) cycle. springernature.comnih.govresearchgate.net This type of research provides insights into both normal metabolic function and the alterations that occur in disease states. nih.govresearchgate.net

The combination of stable isotope labeling with advanced analytical methods offers a robust platform for mapping complex metabolic networks and understanding the biotransformation of compounds like diglycolic acid. nih.gov

Investigating Environmental Degradation and Persistence of Related Compounds

Isotopic labeling is a critical tool for studying the environmental fate and degradation of chemical compounds. Stable isotopes like carbon-13 and nitrogen-15 (B135050) are used to trace the path of agrochemicals in the environment, providing data on their persistence and breakdown. symeres.com Similarly, Diglycolic-2,2,2',2'-d4 acid can be used to investigate the environmental degradation of diglycolic acid and related substances.

By introducing the deuterated compound into a simulated environmental system, such as soil or water, scientists can monitor its degradation process over time. This allows for the identification of breakdown products and the determination of degradation rates. For example, studies on the degradation of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) have utilized microbial cultures to understand the influence of environmental factors on its breakdown. nih.gov

Research on biodegradable polymers like poly(lactic acid) (PLA) and poly(glycolic acid) (PGA) in simulated marine environments has shown that degradation primarily occurs through the hydrolysis of ester bonds. mdpi.com The use of isotopically labeled compounds in such studies can provide a more precise understanding of the degradation mechanisms and the fate of the resulting smaller molecules. springernature.com

Development of Advanced Materials and Polymer Research

The unique properties of deuterated compounds make them highly valuable in the field of materials science, particularly in the synthesis and analysis of polymers.

Deuterated Monomers for Polymer Synthesis and Characterization

Deuterated monomers, including those derived from or similar in structure to Diglycolic-2,2,2',2'-d4 acid, are essential for creating specifically labeled polymers. thieme-connect.comsine2020.eu These labeled polymers are instrumental in various analytical techniques, most notably neutron scattering. sine2020.eueuropa.eu Neutrons interact differently with hydrogen and its heavier isotope, deuterium. This difference allows researchers to use a technique called contrast variation to highlight specific parts of a polymer chain or structure. sine2020.eueuropa.eu For instance, by selectively deuterating certain monomers, scientists can investigate the structure and dynamics of polymer chains, such as the chain ends or the middle sections. sine2020.eu

The synthesis of deuterated polymers typically involves the polymerization of deuterated monomers, as direct exchange of hydrogen for deuterium in a pre-existing polymer is often not feasible. sine2020.eueuropa.eu Various synthetic routes have been developed to produce deuterated monomers with high levels of deuterium incorporation. thieme-connect.com These monomers can then be used to create a wide range of deuterated polymers, including polyesters and polyurethanes. thieme-connect.com The availability of a variety of deuterated monomers is crucial for advancing polymer science, enabling detailed studies of polymer behavior, surface interactions, and mechanical properties. polymersource.caornl.gov

Studies on Polymer Degradation Mechanisms using Isotopic Labels

Isotopic labeling is a powerful method for elucidating the complex mechanisms of polymer degradation. osti.gov By incorporating isotopes into the polymer structure, researchers can track the chemical changes that occur during degradation. For example, by oxidizing a polymer like polypropylene (B1209903) in the presence of oxygen-18 (¹⁸O₂), scientists can identify the resulting degradation products containing this heavier oxygen isotope using mass spectrometry. osti.gov This provides direct evidence of the chemical reactions involved in the breakdown of the polymer's molecular structure. osti.gov

Similarly, using polymers synthesized from deuterated monomers like Diglycolic-2,2,2',2'-d4 acid allows for precise tracking of the polymer's fate during degradation. springernature.com The degradation of polyesters such as poly(lactic-co-glycolic acid) (PLGA) proceeds via hydrolysis of their ester bonds. mdpi.comwikipedia.orgscirp.org By labeling the polymer, the breakdown products can be easily identified and quantified, offering a clearer picture of the degradation pathway. wikipedia.org This approach is particularly valuable for understanding the biodegradation of polymers in various environments and for designing new materials with controlled degradation profiles. mdpi.comspringernature.com

Supramolecular Chemistry and Host-Guest Interactions

Probing Ligand-Metal Ion Complexation Dynamics with Deuterated Probes

In supramolecular chemistry, deuterated ligands serve as sensitive probes for investigating the dynamics of interactions between molecules, particularly the complexation of metal ions. du.ac.innih.gov The substitution of hydrogen with deuterium can subtly alter the vibrational frequencies of chemical bonds, which can be detected by techniques like infrared or Raman spectroscopy. digitellinc.com

When a deuterated ligand, such as a molecule structurally related to Diglycolic-2,2,2',2'-d4 acid, binds to a metal ion, the changes in its vibrational spectrum can provide detailed information about the coordination environment and the strength of the interaction. digitellinc.comresearchgate.net This approach has been used to study the binding of ligands to metal centers in proteins, revealing how the metal-ligand bonding is affected by factors like the redox state of the metal ion. digitellinc.com

Furthermore, in nuclear magnetic resonance (NMR) spectroscopy, deuterium substitution can affect the relaxation times of nearby nuclei, providing another avenue to probe molecular interactions. acs.org By selectively deuterating parts of a ligand, researchers can gain insights into the structure and dynamics of the resulting metal complex. This is particularly useful for identifying different isomers of a complex and for understanding the intricate forces that govern host-guest recognition in supramolecular systems. acs.orgnih.govnih.govresearchgate.net

Investigation of Self-Assembly Processes and Molecular Recognition

The strategic replacement of hydrogen with its heavier isotope, deuterium, in molecules offers a subtle yet powerful tool for elucidating the intricacies of non-covalent interactions that govern self-assembly and molecular recognition. In the context of Diglycolic-2,2,2',2'-d4 acid, while specific published research is limited, the principles derived from studies on analogous deuterated dicarboxylic acids provide a clear framework for its potential applications. The deuterium labels on the α-carbons to the carboxylic acid groups serve as a unique probe, influencing and reporting on the delicate balance of forces in supramolecular systems.

The primary utility of deuterating molecules like diglycolic acid lies in the analysis of hydrogen bonding and other weak interactions that are fundamental to the formation of ordered structures. Isotope effects, particularly the deuterium isotope effect on chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy, can reveal detailed information about the geometry and dynamics of hydrogen bonds. mdpi.comnih.gov For instance, studies on homoconjugated anions of various carboxylic acids have demonstrated that H/D isotope effects on 13C NMR chemical shifts can be correlated with the proton's position within the hydrogen bond, allowing for the estimation of O-H···O distances and the symmetry of the hydrogen bond potential well. nih.gov

Furthermore, vibrational spectroscopy techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, are highly sensitive to isotopic substitution. The change in mass upon replacing hydrogen with deuterium alters the vibrational frequencies of the C-D bonds compared to C-H bonds. This shift can be used to identify the involvement of specific parts of the molecule in self-assembly processes, such as the formation of dimers or larger aggregates through hydrogen bonding. nih.gov For example, vibrational action spectroscopy on partially deuterated formic acid dimers has revealed specific Fermi resonances, providing detailed insights into the coupling between different vibrational modes within the hydrogen-bonded structure. nih.gov

In the realm of molecular recognition, Diglycolic-2,2,2',2'-d4 acid can be employed as a guest molecule in host-guest studies. The deuterium labels can act as "silent" reporters in 1H NMR experiments, simplifying complex spectra and allowing for the unambiguous observation of signals from the host or other non-deuterated guests. More advanced techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be used to determine the precise geometry of the host-guest complex by measuring through-space interactions between the deuterated guest and the host.

Another significant application of deuterated molecules is in neutron scattering techniques. Due to the large difference in the neutron scattering length between hydrogen and deuterium, selective deuteration can be used to "contrast-match" certain components in a multi-component system, effectively making them invisible to neutrons. nih.gov This allows researchers to focus on the structure and dynamics of the remaining components. For instance, if Diglycolic-2,2,2',2'-d4 acid were part of a self-assembled system, such as a metal-organic framework or a liquid crystal, neutron scattering could provide unparalleled detail about the spatial arrangement and interactions of the acid molecules within the larger assembly. Studies on deuterated malonic acid have successfully used neutron diffraction to elucidate its crystal structure and the nature of the hydrogen bonding networks. nih.gov

Potential Research Application Technique(s) Information Gained Analogous System Studied
Elucidation of Hydrogen Bond Geometry in Self-Assembled Dimers/PolymersNMR Spectroscopy (H/D Isotope Effects on 13C shifts)Proton position, O···O distance, symmetry of H-bondHomoconjugated anions of various carboxylic acids nih.gov
Probing Intermolecular Vibrational CouplingVibrational Spectroscopy (FTIR, Raman)Identification of specific vibrational modes involved in hydrogen bonding, Fermi resonancesPartially deuterated formic acid dimer nih.gov
Determining Host-Guest Complex GeometryNMR Spectroscopy (1H, NOE)Simplification of spectra, precise spatial arrangement of guest within the hostGeneral host-guest complexes with deuterated guests
Characterizing Supramolecular ArchitectureNeutron Scattering (Contrast Matching)Spatial arrangement and interactions of the acid within a larger assemblyDeuterated malonic acid crystals nih.gov

Theoretical and Computational Chemistry of Diglycolic 2,2,2 ,2 D4 Acid

Quantum Chemical Calculations for Molecular Structure and Energetics (e.g., DFT)

The conformational landscape of diglycolic acid and its deuterated analogue is of particular interest. The molecule possesses several rotatable bonds, leading to various possible conformers. DFT calculations can be used to determine the relative energies of these conformers and identify the most stable structures. sns.it This information is crucial for understanding how the molecule behaves in different environments. sns.it

Table 1: Calculated Energetic Properties of Diglycolic-2,2,2',2'-d4 Acid (Illustrative)

PropertyCalculated ValueMethod
Electronic Energy-X HartreesDFT/B3LYP/6-311+G(d,p)
Zero-Point Vibrational Energy (ZPVE)Y kcal/molDFT/B3LYP/6-311+G(d,p)
Gibbs Free EnergyZ kcal/molDFT/B3LYP/6-311+G(d,p)

Note: The values in this table are illustrative and would be determined from specific DFT calculations. The chosen functional (B3LYP) and basis set (6-311+G(d,p)) are examples of commonly used methods for such calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. semanticscholar.orgnih.gov MD simulations are particularly useful for exploring the conformational flexibility of Diglycolic-2,2,2',2'-d4 acid and its interactions with other molecules, such as water or biological macromolecules. semanticscholar.org

In an MD simulation, the motion of each atom in the system is calculated based on a force field, which describes the potential energy of the system as a function of atomic positions. nih.gov By simulating the molecule's movement over nanoseconds or even microseconds, researchers can observe how it folds, unfolds, and interacts with its surroundings. nih.gov

For Diglycolic-2,2,2',2'-d4 acid, MD simulations can reveal:

Conformational Preferences: The simulations can identify the most populated conformational states and the transitions between them. This is crucial for understanding how the molecule's shape influences its function.

Solvation Effects: By simulating the molecule in a box of water molecules, researchers can study how it is solvated and how the deuterium (B1214612) substitution affects its interactions with water.

Intermolecular Interactions: MD simulations can model the interactions between multiple Diglycolic-2,2,2',2'-d4 acid molecules or its interactions with other chemical species. semanticscholar.org This is important for understanding its behavior in solution and in the solid state.

Table 2: Key Parameters from a Hypothetical Molecular Dynamics Simulation of Diglycolic-2,2,2',2'-d4 Acid

ParameterDescriptionTypical Information Gained
Root-Mean-Square Deviation (RMSD)A measure of the average distance between the atoms of the simulated structure and a reference structure.Indicates the stability of the molecule's conformation over time. nih.gov
Radial Distribution Function (RDF)Describes how the density of surrounding atoms varies as a function of distance from a central atom.Provides insights into the solvation shell structure and intermolecular packing.
Hydrogen Bonding AnalysisIdentifies and quantifies the formation and breaking of hydrogen bonds.Reveals the role of hydrogen bonding in stabilizing conformations and mediating intermolecular interactions.

Prediction of Spectroscopic Signatures and Isotopic Effects

Computational methods are invaluable for predicting the spectroscopic signatures of molecules, and this is especially true for isotopically labeled compounds like Diglycolic-2,2,2',2'-d4 acid. clearsynth.com The substitution of deuterium for hydrogen leads to predictable shifts in spectroscopic data, which can be accurately calculated.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule are directly related to the masses of its atoms and the strength of its chemical bonds. Since deuterium is heavier than hydrogen, the C-D stretching and bending vibrations will occur at lower frequencies (wavenumbers) than the corresponding C-H vibrations. Quantum chemical calculations can predict the entire IR spectrum, highlighting these isotopic shifts. sns.it This is a powerful tool for confirming the successful synthesis of the deuterated compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While deuterium is NMR active, its resonance frequency and coupling constants are different from those of protons. Computational methods can predict the ¹H and ¹³C NMR spectra of Diglycolic-2,2,2',2'-d4 acid. nih.gov The absence of signals from the deuterated positions in the ¹H NMR spectrum and the altered splitting patterns in the ¹³C NMR spectrum due to C-D coupling provide clear evidence of isotopic labeling.

Mass Spectrometry: The molecular weight of Diglycolic-2,2,2',2'-d4 acid is higher than that of its non-deuterated counterpart due to the four deuterium atoms. sigmaaldrich.com This mass shift is readily observable in a mass spectrum and can be precisely calculated. sigmaaldrich.com

Table 3: Predicted Isotopic Effects on Spectroscopic Data for Diglycolic-2,2,2',2'-d4 Acid

Spectroscopic TechniquePredicted Effect of DeuterationUnderlying Principle
Infrared (IR) SpectroscopyShift of C-D vibrational modes to lower frequencies compared to C-H modes.The vibrational frequency is inversely proportional to the reduced mass of the vibrating atoms.
Proton (¹H) NMR SpectroscopyDisappearance of signals corresponding to the deuterated positions.Deuterium has a different gyromagnetic ratio and resonates at a different frequency than protons.
Carbon-13 (¹³C) NMR SpectroscopyChange in multiplicity of signals for carbons bonded to deuterium (e.g., from a triplet to a singlet if decoupled).The coupling between ¹³C and ²H (deuterium) is different from that between ¹³C and ¹H.
Mass SpectrometryIncrease in molecular weight by approximately 4 Da. sigmaaldrich.comThe mass of a deuterium atom is roughly twice that of a protium (B1232500) atom.

Future Research Directions and Emerging Applications of Diglycolic 2,2,2 ,2 D4 Acid

Expansion of Isotopic Labeling Strategies for Complex Derivatives

The core utility of Diglycolic-2,2,2',2'-d4 acid lies in its nature as a stable isotope-labeled compound. clearsynth.com The deuterium (B1214612) atoms serve as tracers, allowing scientists to follow the molecule's path through complex chemical reactions and biological systems. Future research is expected to focus on expanding the use of this compound in the synthesis of more complex derivatives.

Isotope labeling is a crucial technique in fields like drug discovery and biochemistry. imist.ma By incorporating Diglycolic-2,2,2',2'-d4 acid into larger molecules, researchers can create isotopically labeled standards for a wide range of compounds. This is particularly valuable for quantitative analysis using mass spectrometry, where the deuterated standard can be distinguished from its non-labeled counterpart, enabling precise measurement of the target molecule's concentration.

Furthermore, the development of new synthetic methods will allow for the creation of a broader library of complex molecules derived from Diglycolic-2,2,2',2'-d4 acid. These derivatives could be used to probe reaction mechanisms, understand metabolic pathways, and develop new diagnostic tools. The ability to selectively introduce deuterium at specific positions within a molecule offers a high degree of control and precision in these studies. unl.ptresearchgate.net

Integration with Advanced Analytical Platforms

The unique properties of Diglycolic-2,2,2',2'-d4 acid make it an ideal candidate for use with advanced analytical platforms. The mass shift of M+4 due to the four deuterium atoms provides a clear and distinct signal in mass spectrometry, facilitating its identification and quantification even in complex mixtures. sigmaaldrich.com

Future research will likely see the integration of Diglycolic-2,2,2',2'-d4 acid and its derivatives with cutting-edge analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov In HRMS, the precise mass of the deuterated compound can be used to confirm its elemental composition with high confidence. In NMR, the presence of deuterium can be used to simplify complex spectra and provide valuable structural information. unl.pt

The combination of isotopically labeled compounds with these powerful analytical tools will enable researchers to tackle increasingly complex analytical challenges. This includes the analysis of low-abundance metabolites, the characterization of complex protein structures, and the study of dynamic biological processes.

Role in Systems Biology and Multi-Omics Research

Systems biology aims to understand the complex interactions within biological systems from a holistic perspective. nih.gov Multi-omics approaches, which involve the simultaneous analysis of multiple types of biological molecules (e.g., genes, proteins, metabolites), are central to this field. nih.govnih.gov Diglycolic-2,2,2',2'-d4 acid is expected to play a significant role in these endeavors as a tracer in metabolomics studies.

By introducing deuterated diglycolic acid into a biological system, researchers can track its metabolism and incorporation into various downstream products. This provides a dynamic view of metabolic pathways and their regulation, offering insights that cannot be obtained from static measurements alone. The integration of data from metabolomics with other "omics" data, such as genomics and proteomics, can provide a more complete picture of how biological systems function and respond to perturbations. nih.govnih.gov

This approach has the potential to shed light on the fundamental causes of diseases and their functional consequences. nih.gov The use of stable isotope tracers like Diglycolic-2,2,2',2'-d4 acid is a key component in unraveling the intricate networks of interactions that govern cellular and organismal physiology.

Novel Applications in Material Science and Bio-inspired Design

The unique chemical properties of diglycolic acid, the non-labeled parent compound, suggest potential applications for its deuterated counterpart in material science and bio-inspired design. Diglycolic acid is a water-soluble, aliphatic dicarboxylic acid used in applications such as the production of biocompatible and biodegradable medical polyesters. thermofisher.comfishersci.com

Future research could explore the use of Diglycolic-2,2,2',2'-d4 acid in creating novel polymers and materials with tailored properties. The incorporation of deuterium could subtly alter the physical and chemical characteristics of these materials, potentially leading to enhanced stability or new functionalities.

Furthermore, the principles of bio-inspired design, which draws inspiration from nature to create new materials and technologies, could leverage the unique features of this compound. nih.govnih.govresearchgate.net For instance, the self-healing and adhesive properties observed in some natural systems could be mimicked in synthetic materials incorporating deuterated building blocks. researchgate.net The ability to track the labeled components within these materials could provide valuable insights into their structure, dynamics, and failure mechanisms.

Q & A

Basic: How is Diglycolic-2,2,2',2'-d4 acid synthesized, and what catalytic conditions optimize deuterium incorporation?

Methodological Answer:
Diglycolic-2,2,2',2'-d4 acid can be synthesized via catalytic oxidation of deuterated diethylene glycol using a Bi-Pt/C catalyst under oxygen flow (40 mL/min) at 80°C for 8 hours . To ensure complete deuteration, deuterium oxide (D₂O) is used as the solvent, and deuterated precursors are employed to minimize isotopic dilution. The catalyst’s recyclability (up to six cycles without significant activity loss) enhances cost efficiency. Post-synthesis, isotopic purity is confirmed via mass spectrometry and NMR to verify deuterium incorporation at the 2,2',2'',2''' positions .

Basic: What spectroscopic methods confirm the structure and isotopic purity of Diglycolic-2,2,2',2'-d4 acid?

Methodological Answer:

  • NMR Spectroscopy : ¹H NMR reveals the absence of protons at the 2,2',2'',2''' positions, replaced by deuterium. Residual proton signals (e.g., from water or solvents) are minimized using deuterated solvents .
  • IR Spectroscopy : Characteristic peaks for carboxylic acid groups (1700–1720 cm⁻¹) and ether linkages (C-O-C, ~1100 cm⁻¹) confirm the backbone structure .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) quantifies isotopic enrichment (>98% deuterium) by comparing molecular ion clusters (e.g., [M+H]⁺ at m/z 138.09 for non-deuterated vs. m/z 142.12 for deuterated) .

Advanced: How do deuterium substitutions influence the physicochemical properties of Diglycolic acid in tracer studies?

Methodological Answer:
Deuterium introduces isotopic effects that alter:

  • Solubility : Reduced solubility in protic solvents due to stronger D-O hydrogen bonds compared to H-O .
  • Reaction Kinetics : Slower reaction rates (kinetic isotope effect, KIE) in enzyme-mediated processes, requiring adjustments in metabolic flux analysis .
  • Chromatographic Behavior : In LC-MS, deuterated analogs exhibit slight retention time shifts (~0.1–0.3 min), necessitating careful column calibration to avoid co-elution with non-deuterated species .

Advanced: How to resolve discrepancies in metabolic flux analysis when using Diglycolic-d4 acid as a tracer?

Methodological Answer:
Contradictions often arise from:

  • Isotopic Dilution : Ensure tracer purity (>98% deuterium) and minimize contamination from non-deuterated sources .
  • MS Signal Interference : Use high-resolution mass spectrometers (e.g., Q-TOF) to distinguish between isotopic peaks and matrix-derived ions .
  • Data Normalization : Cross-validate with alternative tracers (e.g., ¹³C-labeled analogs) and apply statistical models (e.g., Monte Carlo simulations) to account for isotopic variability .

Advanced: What methodological considerations are essential when using Diglycolic-d4 acid as an internal standard in LC-MS?

Methodological Answer:

  • Calibration Curves : Prepare standard curves using deuterated and non-deuterated analogs to account for matrix effects (e.g., ion suppression in biological samples) .
  • Co-Elution Checks : Optimize chromatographic conditions (e.g., gradient elution with C18 columns) to separate Diglycolic-d4 acid from endogenous metabolites .
  • Quantification Limits : Validate limits of detection (LOD) and quantification (LOQ) in relevant matrices (e.g., urine, plasma) using spike-and-recovery experiments .

Advanced: How does isotopic purity of Diglycolic-d4 acid impact reproducibility in long-term stability studies?

Methodological Answer:

  • Storage Conditions : Store at –20°C in anhydrous DMSO or D₂O to prevent proton-deuterium exchange .
  • Stability Monitoring : Periodically assess deuterium content via NMR or MS over 6–12 months. Degradation >2% requires re-purification via preparative HPLC .
  • Batch Consistency : Use a single synthesis batch for longitudinal studies to minimize inter-batch variability in isotopic enrichment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.